![molecular formula C7H15N3O6 B13803439 [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea CAS No. 6936-69-2](/img/structure/B13803439.png)
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple hydroxyl groups and an amino group linked to a urea moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea typically involves the reaction of a hexose derivative with urea under specific conditions. One common method involves the condensation of a hexose sugar, such as glucose, with urea in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of renewable feedstocks, such as biomass-derived sugars, can also be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce amines.
Scientific Research Applications
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea exerts its effects is largely dependent on its chemical structure. The multiple hydroxyl groups allow for extensive hydrogen bonding, which can influence its interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea can be compared with other similar compounds, such as:
Urea: A simpler compound with a similar urea moiety but lacking the multiple hydroxyl groups.
Hydroxyurea: Contains a hydroxyl group and is used in medical applications, particularly in the treatment of sickle cell anemia.
Thiourea: Similar to urea but with a sulfur atom replacing the oxygen atom, used in various industrial applications.
The uniqueness of this compound lies in its multiple hydroxyl groups, which provide additional sites for chemical modification and interaction, making it a versatile compound for various applications.
Properties
CAS No. |
6936-69-2 |
|---|---|
Molecular Formula |
C7H15N3O6 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea |
InChI |
InChI=1S/C7H15N3O6/c8-7(16)10-9-1-3(12)5(14)6(15)4(13)2-11/h1,3-6,11-15H,2H2,(H3,8,10,16)/b9-1+ |
InChI Key |
NOUQGOYNEGWDCZ-XLUWADSXSA-N |
Isomeric SMILES |
C(C(C(C(C(/C=N/NC(=O)N)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=NNC(=O)N)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




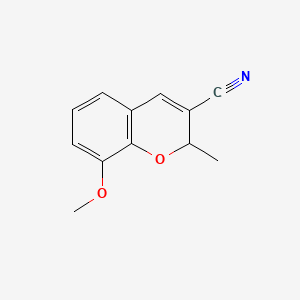
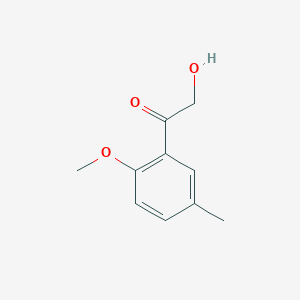

![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)

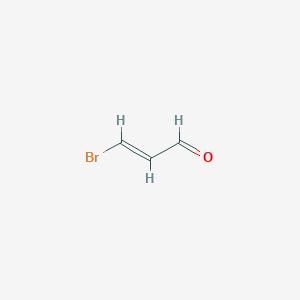
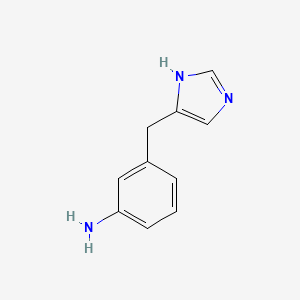
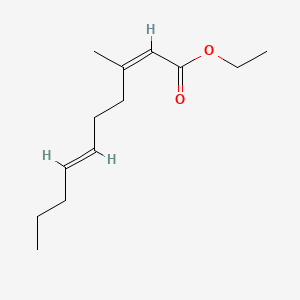
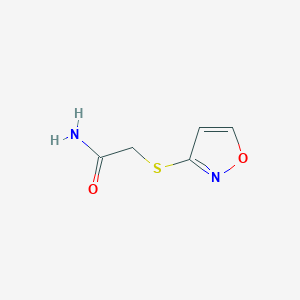
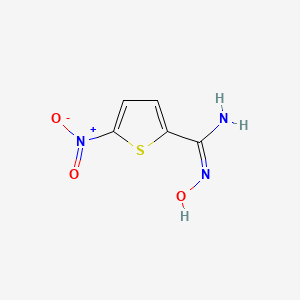
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)

